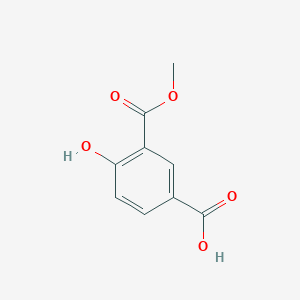

4-Hydroxy-3-(methoxycarbonyl)benzoic acid

Descripción general

Descripción

4-Hydroxy-3-(methoxycarbonyl)benzoic acid is a methoxybenzoic acid that is 4-methoxybenzoic acid bearing a hydroxy substituent at position 3 . It has a molecular formula of C9H8O5 and a molecular weight of 196.16 g/mol .

Synthesis Analysis

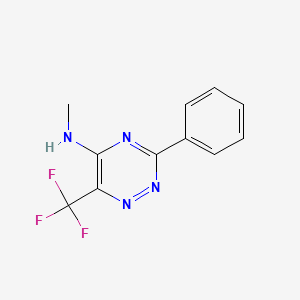

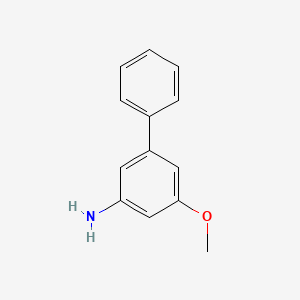

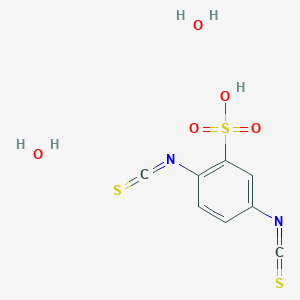

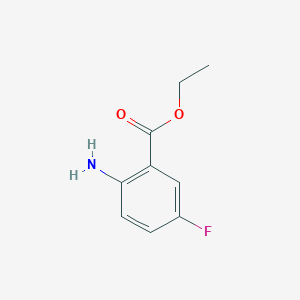

The synthesis of 4-Hydroxy-3-(methoxycarbonyl)benzoic acid involves several steps. The process begins with the alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions .Molecular Structure Analysis

The molecular structure of 4-Hydroxy-3-(methoxycarbonyl)benzoic acid consists of a benzene ring with a hydroxy group at position 4, a methoxycarbonyl group at position 3, and a carboxylic acid group .Physical And Chemical Properties Analysis

4-Hydroxy-3-(methoxycarbonyl)benzoic acid has a molecular weight of 196.16 g/mol . It has a topological polar surface area of 83.8 Ų and a complexity of 237 . It has 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 3 rotatable bonds .Aplicaciones Científicas De Investigación

Bioproducts and Metabolic Engineering

4-HBA serves as a promising intermediate for several value-added bioproducts. Researchers have explored its applications in food, cosmetics, pharmacy, and fungicides. The biosynthesis of 4-HBA involves synthetic biology and metabolic engineering approaches, enabling the production of compounds like resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol . These compounds find use in diverse industries, from health supplements to antimicrobial agents.

Liquid Crystal Polymers (LCPs)

In the thermoplastic industry, 4-HBA plays a pivotal role in manufacturing high-performance liquid crystal polymers (LCPs). These LCPs exhibit unique properties, including high heat resistance, chemical stability, and excellent mechanical strength. The use of 4-HBA as a starting feedstock contributes to the development of LCPs with wide-ranging applications .

Antineoplastic Agent Synthesis

4-HBA derivatives are essential intermediates in the synthesis of antineoplastic agents. For instance, monomethyl terephthalate (MMT), derived from 4-HBA, is used to synthesize the antineoplastic agent Bexarotene . Bexarotene has shown promise in treating certain types of cancer.

Super Fiber Material Production

Poly(p-phenylene benzothiazole) (PBO), a super fiber material, can be synthesized using 4-HBA. PBO fibers exhibit exceptional tensile strength, flame resistance, and chemical stability. These properties make them suitable for applications in protective clothing, aerospace, and other high-performance materials .

Thermophysical Property Data

Researchers have critically evaluated the thermophysical properties of 4-HBA. These data are essential for understanding its behavior under different conditions, such as temperature and pressure. The NIST ThermoData Engine provides access to these property data, aiding researchers in various scientific and engineering applications .

Green Chemistry and Sustainable Synthesis

Efforts are underway to develop green and environmentally friendly processes for 4-HBA biosynthesis. By utilizing microbial pathways, researchers aim to reduce reliance on petroleum-derived chemicals. Green chemistry principles guide the design of efficient and sustainable methods for producing 4-HBA and its derivatives .

Safety and Hazards

4-Hydroxy-3-(methoxycarbonyl)benzoic acid may cause discomfort if swallowed and may cause skin and eye irritation . It is recommended to avoid ingestion and inhalation, avoid dust formation, and to wear personal protective equipment when handling this compound .

Relevant Papers There are several relevant papers on 4-Hydroxy-3-(methoxycarbonyl)benzoic acid. One paper discusses the encapsulation of 4-hydroxy-3-methoxy benzoic acid . Another paper provides information on the compound’s structure and properties .

Propiedades

IUPAC Name |

4-hydroxy-3-methoxycarbonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c1-14-9(13)6-4-5(8(11)12)2-3-7(6)10/h2-4,10H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDUYMWSYTIJMJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-3-(methoxycarbonyl)benzoic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B3041841.png)

![2-Acetyl-1,2,3,4-tetrahydropyrido[4,3-b][1,6]naphthyridine](/img/structure/B3041858.png)

![Methyl-2-(aminosulfonyl)-4-[[(methylsulfonyl)amino]methyl]-benzoate](/img/structure/B3041862.png)